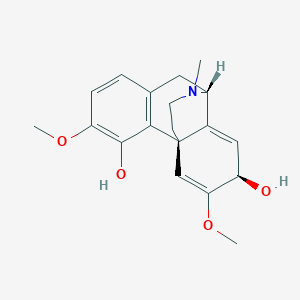
(7R)-salutaridinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-salutaridinol is a salutaridinol.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Biosynthesis
(7R)-Salutaridinol has the molecular formula C19H23NO4 and is produced in the secondary metabolism of the opium poppy (Papaver somniferum). It is an intermediate in the morphine biosynthesis pathway, derived from (R)-reticuline through the action of salutaridine reductase. This compound serves as a substrate for salutaridinol 7-O-acetyltransferase, linking it to the production of various important alkaloids .
Pharmacological Applications
-
Analgesic Properties :
- As a precursor in morphine synthesis, this compound is indirectly involved in producing analgesics used for pain management. Morphine and its derivatives are widely used due to their potent analgesic effects.
- Potential Biomarker :
Biotechnological Applications
- Metabolic Engineering :
- Transgenic Plant Development :
Case Study 1: Metabolic Engineering in Opium Poppy
A study conducted on Papaver somniferum demonstrated that transgenic lines with overexpressed salutaridinol 7-O-acetyltransferase showed significant increases in total alkaloids. The highest-producing line exhibited a 41% increase in morphine content compared to control plants over three years .
Case Study 2: Salutaridinol as a Biomarker
Research indicates that salutaridinol levels correlate with the activity of enzymes involved in morphine biosynthesis. This correlation suggests its utility as a biomarker for assessing metabolic efficiency in different poppy cultivars, enhancing breeding programs aimed at optimizing alkaloid production .
Data Table: Summary of Applications
| Application Area | Description | Example/Case Study |
|---|---|---|
| Pharmacology | Precursor for analgesics (morphine) | Indirect role in pain management |
| Biotechnology | Genetic manipulation to enhance alkaloid production | Transgenic opium poppy with increased morphine yield |
| Biomarker Potential | Indicator of metabolic flux through morphine biosynthesis | Levels correlate with enzyme activity |
| Metabolic Engineering | Modifying biosynthetic pathways for improved yields | Overexpression of salutaridinol 7-O-acetyltransferase |
Eigenschaften
Molekularformel |
C19H23NO4 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(1S,9R,12R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/t13-,14-,19+/m1/s1 |
InChI-Schlüssel |
LLSADFZHWMEBHH-LPMFXHHGSA-N |
Isomerische SMILES |
CN1CC[C@]23C=C([C@@H](C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)O)OC |
Kanonische SMILES |
CN1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















